Bicinchoninic acid

Protein Quantification Detergent Compatibility Membrane Protein Biochemistry

Bicinchoninic acid (BCA) is the essential chromogenic chelator for the BCA protein assay. Its unique 2:1 Cu⁺ chelation enables detergent-tolerant (up to 5% SDS/Triton X-100), one-step protein quantification with low protein-to-protein variation—unattainable with Coomassie or Lowry reagents. Ideal for membrane protein workflows, automated HTS, and QC release testing. High-purity BCA ensures assay linearity and CV as low as 1.2%.

Molecular Formula C20H12N2O4
Molecular Weight 344.3 g/mol
CAS No. 1245-13-2
Cat. No. B074643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicinchoninic acid
CAS1245-13-2
Synonymsbicinchoninic acid
Molecular FormulaC20H12N2O4
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O
InChIInChI=1S/C20H12N2O4/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18/h1-10H,(H,23,24)(H,25,26)
InChIKeyAFYNADDZULBEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Bicinchoninic Acid (CAS 1245-13-2) – A Core Reagent for High-Tolerance, Copper-Based Total Protein Quantification


Bicinchoninic acid (BCA; 2,2′-Bicinchoninic acid, CAS 1245-13-2) is a water-soluble organic compound (C20H12N2O4, MW 344.32) that functions as a highly specific chromogenic chelator for cuprous ions (Cu⁺) [1]. It is the essential active component of the BCA protein assay, a copper reduction-based colorimetric method widely adopted for total protein quantification in life science research and industrial quality control [2]. Unlike general copper chelators, BCA forms a stable 2:1 complex with Cu⁺ that exhibits intense absorbance at 562 nm, enabling sensitive, reproducible protein measurement across a broad linear range .

Why Bicinchoninic Acid Cannot Be Replaced by Generic Dye-Binding or Legacy Copper Reagents in Protein Quantification Workflows


In protein quantification, the active reagent defines the assay's tolerance to interfering substances, operational simplicity, and data uniformity. Substituting bicinchoninic acid with a generic copper chelator or a dye-binding reagent (e.g., Coomassie Brilliant Blue G-250 in the Bradford assay) introduces unacceptable variability. The BCA molecule's unique chelation stoichiometry and aqueous stability enable a one-step, detergent-tolerant reaction that is unattainable with the Folin-Ciocalteu reagent of the Lowry assay, which requires sequential additions and exhibits marked instability under alkaline conditions [1]. Similarly, Coomassie dyes exhibit high protein-to-protein signal variation and are severely inhibited by common surfactants, rendering them unsuitable for many cell lysate or membrane protein preparations [2]. These fundamental chemical differences make bicinchoninic acid irreplaceable when robust, interference-resistant total protein quantitation is required.

Bicinchoninic Acid (CAS 1245-13-2): Quantified Differentiation Against Bradford, Lowry, and Other Copper Chelators


Superior Detergent Tolerance: BCA vs. Bradford Assay in Lysis Buffer Conditions

The bicinchoninic acid-based assay demonstrates robust compatibility with high concentrations of ionic and non-ionic detergents, a critical point of failure for the Coomassie dye-based Bradford assay. While the Bradford method is significantly inhibited by detergents commonly found in cell lysis buffers, the BCA reaction tolerates up to 5% (w/v) of surfactants including SDS, Triton X-100, and Tween 20/60/80 [1]. This tolerance stems from BCA's specific chelation of Cu⁺, which is less susceptible to detergent interference than the dye-protein electrostatic and hydrophobic interactions in the Bradford assay.

Protein Quantification Detergent Compatibility Membrane Protein Biochemistry

One-Step Operational Simplicity: BCA Reagent Stability vs. Lowry Assay

The intrinsic alkaline stability of bicinchoninic acid enables a single-step, combined reagent protocol, whereas the Lowry assay requires a sequential two-step addition of the unstable Folin-Ciocalteu phenol reagent. BCA remains stable in the alkaline copper solution, allowing the reduction of Cu²⁺ and the chelation of Cu⁺ to occur concurrently. In contrast, the Folin reagent in the Lowry assay is unstable under alkaline conditions and must be added separately within a narrow time window to avoid reagent degradation, increasing assay variability and hands-on time [1][2].

Protein Assay Method Optimization High-Throughput Screening

Enhanced Sensitivity: Lower Limit of Detection vs. Lowry Assay

In a systematic comparative study of multiple protein assays, the bicinchoninic acid method demonstrated a substantially lower limit of detection (LOD) than the traditional Lowry assay. The BCA assay achieved an LOD of 0.3 mg/mL, while the Lowry assay exhibited a higher LOD of 2.2 mg/mL when tested with purified BSA [1]. This enhanced sensitivity is attributed to the high molar absorptivity of the BCA-Cu⁺ complex (ε = 7.7 × 10³ L mol⁻¹ cm⁻¹ at 562 nm) [2].

Protein Quantification Analytical Sensitivity Limit of Detection

Reduced Protein-to-Protein Variation: BCA vs. Bradford Assay

The Bradford assay is known for significant signal variation depending on the amino acid composition of the target protein, particularly the content of arginine and aromatic residues. In contrast, the BCA assay, which relies on the reduction of Cu²⁺ by peptide bonds and specific residues (cysteine, tyrosine, tryptophan), exhibits substantially lower protein-to-protein variability. Commercial BCA assay formulations have been shown to reduce this inter-protein variation by 14–23% compared to Coomassie dye-binding assays .

Protein Assay Uniformity Analytical Accuracy Spectrophotometry

High Specificity Cu(I) Chelation: Molar Absorptivity and Aqueous Solubility

Bicinchoninic acid forms a well-characterized 2:1 complex with Cu⁺ that exhibits a strong absorbance maximum at 562 nm with a molar absorptivity of 7.7 × 10³ L mol⁻¹ cm⁻¹ [1]. This complex is water-soluble and remains in solution without precipitation, unlike some other Cu(I) chelators that yield turbid suspensions or require organic co-solvents. The high absorptivity enables sensitive detection, and the water solubility ensures homogeneous color development compatible with standard microplate readers.

Copper Chelation Spectrophotometry Analytical Chemistry

Broad Linear Dynamic Range: BCA vs. Bradford Assay

The bicinchoninic acid assay provides a significantly wider linear dynamic range for protein quantification compared to the Bradford method. While the Bradford assay typically exhibits a linear range of 0.1–3.0 mg/mL, the BCA assay maintains linearity from 3.1–25.0 mg/mL under standard conditions [1]. This broader range reduces the need for sample dilution and re-assay, streamlining workflows and minimizing pipetting errors.

Protein Assay Linear Range Method Validation

Bicinchoninic Acid (BCA): High-Impact Application Scenarios Where Performance Differentiation Drives Procurement Decisions


Quantification of Membrane Proteins Solubilized with High Detergent Concentrations

Membrane protein extraction routinely requires detergents such as SDS, Triton X-100, or Tween 20 at concentrations that completely inhibit the Bradford assay. The BCA assay's tolerance to up to 5% detergent makes it the method of choice for quantifying GPCRs, ion channels, and transporters directly in solubilization buffers without dialysis or precipitation steps. This capability significantly accelerates membrane protein research and production workflows.

High-Throughput Protein Quantitation in 96- or 384-Well Microplate Formats

The one-step, stable reagent formulation of the BCA assay and its wide linear range (3.1–25.0 mg/mL) [1] are ideally suited for automated liquid handling systems. Unlike the multi-step Lowry assay, which is prone to timing errors in high-throughput settings, the BCA assay delivers consistent, reproducible results across hundreds of samples simultaneously, reducing per-sample cost and increasing throughput in drug discovery and bioprocess monitoring.

Total Protein Normalization in Western Blotting and ELISA Workflows

Accurate loading control is essential for quantitative immunoblotting. The BCA assay's reduced protein-to-protein variation (14–23% lower than Bradford) ensures that normalization based on a BSA standard curve yields more accurate relative loading across different sample types, including cell lysates and tissue homogenates. This improved accuracy directly translates to more reliable densitometry and quantification of target proteins.

Quality Control of Purified Protein Batches in Biopharmaceutical Manufacturing

In industrial settings, precise and reproducible protein concentration measurement is critical for product consistency and regulatory compliance. The BCA assay's low LOD (0.3 mg/mL vs. 2.2 mg/mL for Lowry) and high precision (CV as low as 1.2%) [1] provide the analytical rigor required for release testing of purified biotherapeutics, enzymes, and vaccine antigens, minimizing batch-to-batch variability and ensuring accurate dosing.

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